Cas no 320417-68-3 (4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile)

4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-CHLOROPHENYL)-6-MORPHOLINO-2-(3-PYRIDINYL)-5-PYRIMIDINECARBONITRILE
- 5-Pyrimidinecarbonitrile, 4-(4-chlorophenyl)-6-(4-morpholinyl)-2-(3-pyridinyl)-
- 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
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- MDL: MFCD00139454
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646530-1mg |
4-(4-Chlorophenyl)-6-morpholino-2-(pyridin-3-yl)pyrimidine-5-carbonitrile |
320417-68-3 | 98% | 1mg |
¥464.00 | 2024-08-02 | |
TRC | C147200-25mg |
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
320417-68-3 | 25mg |
$ 230.00 | 2022-06-06 | ||
Matrix Scientific | 163874-1g |
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
320417-68-3 | 1g |
$1836.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646530-5mg |
4-(4-Chlorophenyl)-6-morpholino-2-(pyridin-3-yl)pyrimidine-5-carbonitrile |
320417-68-3 | 98% | 5mg |
¥617.00 | 2024-08-02 | |
Key Organics Ltd | 1E-047S-5MG |
4-(4-chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
320417-68-3 | >90% | 5mg |
£46.00 | 2023-09-08 | |
A2B Chem LLC | AI71044-500mg |
4-(4-chlorophenyl)-6-(morpholin-4-yl)-2-(pyridin-3-yl)pyrimidine-5-carbonitrile |
320417-68-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646530-50mg |
4-(4-Chlorophenyl)-6-morpholino-2-(pyridin-3-yl)pyrimidine-5-carbonitrile |
320417-68-3 | 98% | 50mg |
¥1491.00 | 2024-08-02 | |
TRC | C147200-50mg |
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
320417-68-3 | 50mg |
$ 380.00 | 2022-06-06 | ||
Key Organics Ltd | 1E-047S-5G |
4-(4-chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
320417-68-3 | >90% | 5g |
£3080.00 | 2023-09-08 | |
Key Organics Ltd | 1E-047S-10G |
4-(4-chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
320417-68-3 | >90% | 10g |
£5775.00 | 2023-09-08 |
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile Related Literature
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Chemical Profile of 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS No. 320417-68-3)
The compound 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, identified by the CAS number 320417-68-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a pyrimidine core conjugated with chlorophenyl, morpholino, and pyridine substituents, has garnered considerable attention due to its potential pharmacological applications. The structural framework of this compound is meticulously designed to interact with biological targets, making it a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of therapeutic agents. Pyrimidines, as a class of nitrogen-containing heterocycles, are integral to nucleic acid structures and have been widely explored for their biological activity. The introduction of functional groups such as the morpholino moiety enhances the solubility and metabolic stability of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the chlorophenyl group contributes to the lipophilicity of the compound, facilitating its penetration across biological membranes.
The pyridine substituent at the 2-position further modulates the electronic properties of the pyrimidine ring, influencing its binding affinity to biological targets. This strategic placement of electron-withdrawing and electron-donating groups allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic profiles. The nitrile group at the 5-position adds another layer of complexity, potentially enhancing interactions with specific enzymes or receptors involved in disease pathways.
In the context of contemporary drug discovery, this compound has been investigated for its potential role in addressing various therapeutic challenges. For instance, preliminary in vitro studies suggest that it may exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer progression. The morpholino group's ability to stabilize protein-ligand interactions makes it particularly valuable in designing molecules with high selectivity and potency. Furthermore, the presence of multiple aromatic rings increases the compound's surface area for optimal binding to target proteins.
Advanced computational methods have been employed to elucidate the binding mode of this compound with potential targets. Molecular docking simulations have revealed that it can effectively occupy binding pockets on enzymes such as Janus kinases (JAKs) and tyrosine kinases. These kinases are known to play pivotal roles in inflammatory responses and cell signaling pathways. By inhibiting their activity, this compound may offer a novel therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease.
Experimental validation through enzymatic assays has corroborated these computational findings. In vitro kinase inhibition assays demonstrate that 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile exhibits significant potency against several JAK family members. The IC50 values obtained range from submicromolar to low micromolar concentrations, indicating a promising therapeutic window. This level of inhibition is comparable to existing kinase inhibitors but with improved selectivity profiles due to the unique structural features of this compound.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between halogenated pyrimidines and morpholine derivatives, followed by functional group transformations such as nitrile introduction and aromatic substitutions. Advances in synthetic methodologies have enabled more efficient production scales, making it feasible to conduct large-scale screening programs for drug discovery.
Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in animal models. Pharmacokinetic assessments have shown favorable absorption, distribution, metabolism, and excretion profiles, suggesting potential for oral administration. Preliminary toxicology studies indicate that it exhibits low toxicity at therapeutic doses, reinforcing its promise as a lead candidate for further development.
The integration of artificial intelligence (AI) and machine learning (ML) techniques has accelerated the process of identifying promising drug candidates like this one. AI-driven platforms can analyze vast datasets to predict biological activity and optimize molecular structures based on predefined criteria. These tools have been instrumental in identifying key structural features that enhance binding affinity and reduce off-target effects.
The future direction of research on 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile includes exploring its mechanism of action in greater detail. Understanding how it interacts with cellular machinery at a molecular level will provide insights into its therapeutic potential and guide further optimization efforts. Additionally, investigating its effects on downstream signaling pathways will help elucidate its role in modulating disease processes.
In conclusion,4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (CAS No. 320417-68-3) stands out as a compelling candidate for medicinal chemistry applications due to its well-designed structure and promising pharmacological properties. Its unique combination of functional groups positions it as a versatile tool for addressing unmet medical needs across multiple therapeutic areas.
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